molecular formula C15H12O2 B13590066 3-(3-Phenoxyphenyl)acrylaldehyde

3-(3-Phenoxyphenyl)acrylaldehyde

Cat. No.: B13590066
M. Wt: 224.25 g/mol
InChI Key: DRINRBOAAVNPCE-FNORWQNLSA-N
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Description

3-(3-Phenoxyphenyl)acrylaldehyde is an organic compound with the molecular formula C15H12O2. It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxyphenyl)acrylaldehyde typically involves the reaction of 3-phenoxybenzaldehyde with an appropriate reagent to introduce the acrylaldehyde group. One common method is the Knoevenagel condensation reaction, where 3-phenoxybenzaldehyde reacts with malonic acid in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions, and the product is obtained after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxyphenyl)acrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Phenoxyphenyl)acrylaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Phenoxyphenyl)acrylaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Phenoxyphenyl)acrylaldehyde is unique due to its specific combination of a phenoxy group and an acrylaldehyde moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

(E)-3-(3-phenoxyphenyl)prop-2-enal

InChI

InChI=1S/C15H12O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-12H/b7-5+

InChI Key

DRINRBOAAVNPCE-FNORWQNLSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C=O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC=O

Origin of Product

United States

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